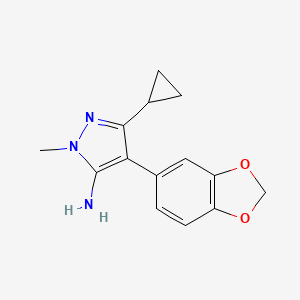

4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine

Description

4-(2H-1,3-Benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is a pyrazole derivative featuring a benzodioxol moiety, a cyclopropyl substituent, and an imine group. For instance, the crystal structure of 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine () reveals a planar benzodioxol ring and a pyrazole core with distinct dihedral angles (e.g., 7.81° between benzodioxol and pyrazole planes), stabilized by N–H⋯N hydrogen bonds and C–H⋯O/π interactions. Such structural features are critical for bioactivity, as benzodioxol-containing compounds are associated with antidepressant, antimicrobial, and antitumor properties .

Computational tools like SHELXL () and Multiwfn () are essential for elucidating these properties.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-17-14(15)12(13(16-17)8-2-3-8)9-4-5-10-11(6-9)19-7-18-10/h4-6,8H,2-3,7,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGSYDHZORXPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2CC2)C3=CC4=C(C=C3)OCO4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine typically involves multiple steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

Synthesis of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones or β-keto esters.

Introduction of the Cyclopropyl Group: Cyclopropyl groups are often introduced through cyclopropanation reactions, which can involve the reaction of alkenes with diazomethane or other carbene precursors.

Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that similar pyrazole derivatives inhibited the growth of human breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. A specific study on related compounds found significant reductions in inflammation markers in animal models .

Fungicidal Properties

The compound has been explored for its fungicidal properties. Research indicates that it can effectively combat fungal pathogens affecting crops. A patent describes a class of heterobicyclic substituted azolyl benzene fungicides, which includes compounds structurally similar to 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine. These compounds demonstrated efficacy against various plant diseases, suggesting a potential role in agricultural pest management .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In a controlled study on breast cancer cell lines, researchers synthesized several pyrazole derivatives and tested their cytotoxicity. The results indicated that certain modifications to the pyrazole structure enhanced anticancer activity significantly, with IC50 values indicating potent inhibition of cell proliferation.

Case Study 2: Agricultural Application

A field trial was conducted to evaluate the effectiveness of a pyrazole-based fungicide on tomato plants affected by Fusarium wilt. The treated group showed a 60% reduction in disease incidence compared to untreated controls, demonstrating the compound's potential as a viable agricultural fungicide.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzodioxole ring might facilitate binding to aromatic pockets in proteins, while the pyrazole and cyclopropyl groups could enhance specificity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s benzodioxol and cyclopropyl groups distinguish it from analogs with alternative aromatic or aliphatic substituents:

Key Observations :

- Electron-Withdrawing Groups: Compounds like 8o and 10b () incorporate electron-withdrawing fluorophenoxy groups, enhancing electrophilic reactivity compared to the target’s benzodioxol moiety .

- Aromatic vs. Aliphatic Substituents : The cyclopropyl group in the target compound introduces steric hindrance and aliphatic character, contrasting with thiophene () or benzothiazole () substituents, which contribute π-π stacking capabilities .

Structural and Computational Analysis

Crystal structure data and computational modeling highlight key differences:

Implications :

Research Findings and Implications

Bioactivity Potential: The benzodioxol moiety is linked to broad bioactivity (e.g., antimicrobial, antitumor), suggesting the target compound could share similar properties. However, the imine group’s tautomerism (e.g., keto-enol) might modulate receptor binding compared to amine analogs .

Computational Insights : Multiwfn analysis () could reveal electron-deficient regions at the imine group, guiding derivatization for enhanced reactivity or solubility .

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine (CAS: 1355609-57-2) belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H15N3O2

- Molar Mass : 257.29 g/mol

- Structural Features : The compound contains a benzodioxole moiety and a cyclopropyl group, which contribute to its unique biological profile.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The specific activities of this compound have been investigated in various studies.

Table 1: Summary of Biological Activities

Anticancer Activity

A study investigating the anticancer properties of benzodioxole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:

- Compound IIc showed an IC50 value of 0.68 µM against α-amylase while demonstrating negligible toxicity to normal cells (IC50 > 150 µM) .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as α-amylase, which is crucial for carbohydrate metabolism. The findings suggest that:

- It may serve as a potential therapeutic agent for managing diabetes by regulating blood glucose levels through enzyme inhibition .

The mechanism by which this compound exerts its biological effects is likely linked to its structural components:

- Benzodioxole Moiety : Known for interacting with various biological targets including enzymes and receptors.

- Cyclopropyl Group : May enhance binding affinity and specificity towards target proteins.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine?

- Methodology : Use Vilsmeier–Haack reactions for pyrazole core formation, followed by cyclopropane introduction via alkylation/cyclization. Confirm intermediates via HPLC and FTIR to monitor functional groups (e.g., imine and benzodioxole motifs) .

- Key Considerations : Optimize solvent systems (e.g., ethanol/DMF mixtures) and reaction times to minimize side products like over-alkylated derivatives .

Q. How can the crystal structure of this compound be resolved to validate its molecular geometry?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key parameters:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement : Apply anisotropic displacement parameters for non-H atoms; H atoms placed geometrically .

- Validation : Cross-check with WinGX/ORTEP for anisotropic displacement ellipsoids and packing diagrams .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

- Methodology :

- NMR : Analyze and spectra to confirm substituent positions (e.g., cyclopropyl and benzodioxole groups).

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns.

- Stability : Conduct accelerated degradation studies under varying pH and temperature, monitored via HPLC .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during refinement?

- Methodology :

- Contradiction Analysis : Compare SHELXL-refined structures with DFT-optimized geometries. Discrepancies >0.02 Å in bond lengths may indicate twinning or disorder .

- Resolution : Apply twin-law matrices in SHELXTL or use PLATON’s ADDSYM to detect missed symmetry .

Q. What computational approaches best predict the compound’s reactivity in biological systems?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Validate with experimental IC values from enzyme inhibition assays .

Q. How to design an environmental fate study for this compound, addressing abiotic/biotic transformation pathways?

- Experimental Design :

- Laboratory : Simulate hydrolysis (pH 5–9), photolysis (UV-Vis), and microbial degradation (soil/water microcosms).

- Analytics : Use LC-MS/MS to identify transformation products (e.g., benzodioxole ring cleavage products) .

- Field Validation : Deploy passive samplers in contaminated sites to correlate lab-field degradation rates .

Q. What strategies mitigate synthetic challenges in scaling up this compound while maintaining enantiomeric purity?

- Methodology :

- Chiral Chromatography : Use Chiralpak IA columns to separate enantiomers during purification.

- Kinetic Resolution : Optimize reaction conditions (e.g., temperature, catalyst loading) to favor one enantiomer via asymmetric catalysis .

Critical Analysis of Evidence

- Contradictions : and report similar benzodioxole-pyrazole derivatives but differ in refinement -factors (0.045 vs. 0.136). This may arise from crystal quality or data collection protocols .

- Gaps : Limited data on in vivo pharmacokinetics or metabolite identification. Future studies should integrate radiolabeled tracers for ADME profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.